molecular formula C7H12N4O2 B11740488 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine

1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine

Cat. No.: B11740488
M. Wt: 184.20 g/mol
InChI Key: GIHTWXMBTFINHD-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-nitro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a butan-2-yl group and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine typically involves the nitration of a suitable pyrazole precursor followed by the introduction of the butan-2-yl group. One common method involves the reaction of 3-amino-1H-pyrazole with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Reduction: 1-(Butan-2-yl)-4-amino-1H-pyrazol-3-amine.

    Oxidation: Corresponding oxides or nitroso derivatives.

    Substitution: Various alkyl or aryl substituted pyrazoles.

Scientific Research Applications

1-(Butan-2-yl)-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Butan-2-yl)-4-nitro-1H-pyrazol-3-amine can be compared with other similar compounds such as:

    1-(Butan-2-yl)-4-amino-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group, leading to different chemical and biological properties.

    1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine:

    1-(Butan-2-yl)-4-methyl-1H-pyrazol-3-amine: The presence of a methyl group instead of a nitro group results in different chemical behavior and uses.

Properties

IUPAC Name

1-butan-2-yl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-3-5(2)10-4-6(11(12)13)7(8)9-10/h4-5H,3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHTWXMBTFINHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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